

# Application Notes: The Use of Red Counterstains in Immunohistochemistry

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## Compound of Interest

Compound Name: *Acid Red 151*

Cat. No.: *B1583777*

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## Introduction

Immunohistochemistry (IHC) is a powerful technique used to visualize the distribution and localization of specific antigens within tissue sections through the principle of antibody-antigen binding.[1][2] A critical step in the IHC workflow is counterstaining, which involves the application of a secondary stain to provide contrast and highlight the primary antibody staining, thereby offering a clear morphological context to the tissue.[3][4] While various counterstains are available, red counterstains are particularly advantageous when a blue or brown chromogen is used for antigen detection, or in tissues with melanin pigment.[5][6]

This document provides detailed application notes and protocols for the use of red counterstains in immunohistochemistry. While the inquiry specified **Acid Red 151**, a comprehensive review of scientific literature indicates that **Acid Red 151** is primarily classified as a textile dye and is not a commonly documented or validated counterstain for immunohistochemical applications.[7] Therefore, these notes will focus on established red counterstains, such as Nuclear Fast Red, and red chromogens that serve a similar purpose.

## Principle of Red Counterstains in IHC

The fundamental principle of IHC involves a series of steps including tissue fixation, antigen retrieval, and incubation with primary and secondary antibodies.[8][9] The visualization of the target antigen is typically achieved through an enzymatic reaction that produces a colored precipitate at the site of the antigen.[10] A counterstain is then applied to color other cellular components, most commonly the nucleus, in a contrasting color.[11]

Red counterstains, like Nuclear Fast Red, are used to impart a red color to cell nuclei, providing a stark contrast to the brown precipitate of Diaminobenzidine (DAB) or the blue-purple of Hematoxylin.[3][4] This color contrast is essential for accurate localization and interpretation of the primary antibody staining.

## Selecting a Red Counterstain

The choice of counterstain depends on several factors, including the chromogen used for antigen detection, the localization of the target antigen (nuclear, cytoplasmic, or membranous), and the desired color contrast.[4]

Counterstain/Chromogen	Target	Color	Primary Staining Compatibility
Nuclear Fast Red	Nucleic Acids	Red	Brown (DAB), Green
Eosin	Cytoplasm, Collagen	Pink/Red	Blue/Purple (Hematoxylin)
AEC (3-amino-9-ethylcarbazole)	Antigen site (chromogen)	Red	Blue/Purple (Hematoxylin)
Fast Red	Antigen site (chromogen)	Red	Blue/Purple (Hematoxylin)

## Experimental Workflow for Immunohistochemistry with a Red Counterstain

The following diagram illustrates a typical workflow for immunohistochemistry using a red counterstain.



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A typical immunohistochemistry workflow.

## Protocols

### Protocol 1: Immunohistochemical Staining with Nuclear Fast Red Counterstain

This protocol describes the procedure for staining paraffin-embedded tissue sections using a primary antibody, a peroxidase-based detection system (DAB), and Nuclear Fast Red as a counterstain.

Materials:

- Formalin-fixed, paraffin-embedded tissue sections on slides
- Xylene
- Ethanol (100%, 95%, 70%)
- Deionized water
- Antigen retrieval buffer (e.g., 10 mM Sodium Citrate, pH 6.0)
- 3% Hydrogen Peroxide
- Blocking buffer (e.g., 5% normal goat serum in PBS)
- Primary antibody
- Biotinylated secondary antibody
- Streptavidin-HRP
- DAB substrate kit
- Nuclear Fast Red solution

- Aqueous mounting medium

Procedure:

- Deparaffinization and Rehydration:
  - Immerse slides in two changes of xylene for 5 minutes each.
  - Transfer slides through two changes of 100% ethanol for 3 minutes each.
  - Hydrate slides in 95% ethanol for 3 minutes.
  - Hydrate slides in 70% ethanol for 3 minutes.
  - Rinse in deionized water for 5 minutes.[\[5\]](#)
- Antigen Retrieval:
  - Immerse slides in antigen retrieval buffer.
  - Heat to 95-100°C for 20-40 minutes in a water bath or steamer.
  - Allow slides to cool to room temperature in the buffer (approximately 20 minutes).[\[5\]](#)
- Peroxidase Blocking:
  - Incubate sections in 3% hydrogen peroxide for 10-15 minutes to block endogenous peroxidase activity.[\[8\]](#)
  - Rinse with PBS (Phosphate Buffered Saline).
- Blocking:
  - Incubate sections with blocking buffer for 30-60 minutes to prevent non-specific antibody binding.[\[5\]](#)
- Primary Antibody Incubation:

- Incubate with the primary antibody at the appropriate dilution overnight at 4°C or for 1-2 hours at room temperature.[\[1\]](#)
- Secondary Antibody and Detection:
  - Rinse slides with PBS.
  - Incubate with a biotinylated secondary antibody for 30-60 minutes.
  - Rinse with PBS.
  - Incubate with Streptavidin-HRP for 30 minutes.[\[5\]](#)
  - Rinse with PBS.
- Chromogen Development:
  - Incubate sections with DAB substrate until a brown color develops.
  - Rinse with deionized water.
- Counterstaining:
  - Immerse slides in Nuclear Fast Red solution for 1-5 minutes.[\[3\]](#)
  - Rinse gently with deionized water.
- Dehydration and Mounting:
  - Briefly dip in 95% and 100% ethanol.
  - Clear in xylene.
  - Mount with a permanent mounting medium.

#### Expected Results:

- Target antigen: Brown

- Nuclei: Red
- Cytoplasm: Light Pink/Colorless

## Protocol 2: Using a Red Chromogen (AEC) with Hematoxylin Counterstain

This protocol is an alternative for achieving red staining of the target antigen, with a contrasting blue nuclear counterstain.

### Materials:

- Same as Protocol 1, but with AEC substrate kit instead of DAB, and Mayer's Hematoxylin instead of Nuclear Fast Red.
- Aqueous mounting medium is required as AEC is soluble in organic solvents.[\[5\]](#)

### Procedure:

Follow steps 1-6 from Protocol 1.

- Chromogen Development:
  - Prepare and apply AEC substrate solution.
  - Incubate for 5-15 minutes, or until a red precipitate forms.
  - Rinse gently with distilled water.[\[5\]](#)
- Counterstaining:
  - Apply Mayer's hematoxylin for 0.5-2 minutes.
  - Rinse gently with tap water.
  - "Blue" the hematoxylin by dipping in a weak alkaline solution or running tap water.[\[5\]](#)
- Mounting:

- Mount with an aqueous mounting medium. Do not dehydrate through alcohols and xylene.

#### Expected Results:

- Target antigen: Red
- Nuclei: Blue
- Cytoplasm: Colorless

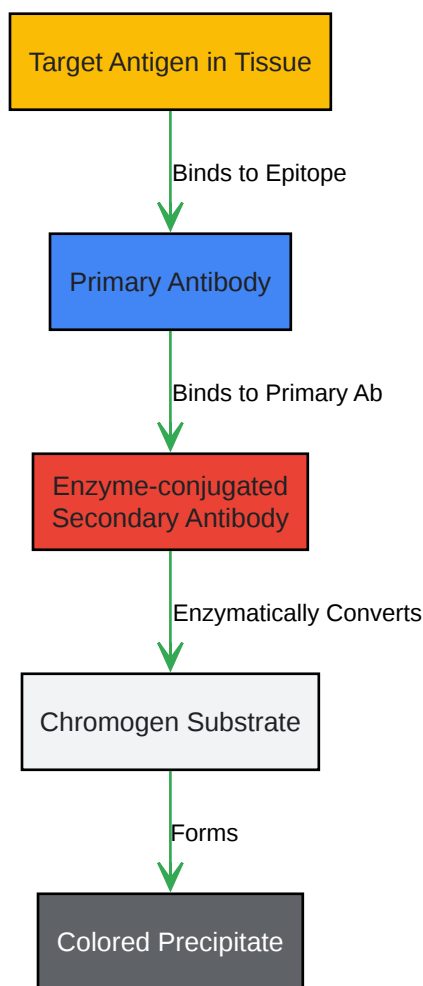
## Quantitative Data Summary

While specific quantitative data for **Acid Red 151** in IHC is unavailable, the following table summarizes key parameters for common red staining reagents used in immunohistochemistry.

Parameter	Nuclear Fast Red	AEC (3-amino-9-ethylcarbazole)
Staining Time	1-5 minutes <sup>[3]</sup>	5-15 minutes <sup>[5]</sup>
Solubility	Soluble in water	Soluble in alcohol/organic solvents <sup>[5]</sup>
Color	Red	Red-brown
Compatibility	Peroxidase (DAB), Alkaline Phosphatase	Peroxidase
Mounting Medium	Permanent (organic-based)	Aqueous

## Logical Relationship of IHC Components

The following diagram illustrates the binding relationships in an indirect IHC protocol.



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Antigen-antibody binding in indirect IHC.

## References

- 1. Immunohistochemistry Techniques, Strengths, Limitations and Applications | Technology Networks [technologynetworks.com]
- 2. The principle and method of Immunohistochemistry (IH) | MBL Life Science -GLOBAL- [mblbio.com]
- 3. IHC Counterstains | Thermo Fisher Scientific - TW [thermofisher.com]
- 4. bosterbio.com [bosterbio.com]
- 5. benchchem.com [benchchem.com]



- 6. Intro to Immunohistochemistry (IHC) Staining: Steps & Best Practices [leicabiosystems.com]
- 7. worlddyevariety.com [worlddyevariety.com]
- 8. Immunohistochemistry for Pathologists: Protocols, Pitfalls, and Tips - PMC [pmc.ncbi.nlm.nih.gov]
- 9. assaygenie.com [assaygenie.com]
- 10. blossombio.com [blossombio.com]
- 11. Immunohistochemistry (IHC) Tips [immunohistochemistry.us]
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